Regioisomeric Heterocycle Identity: 1,2‑Benzoxazole vs. 1,3‑Benzoxazole Scaffold
The 1,2‑benzoxazole (benzisoxazole) core of the target compound provides a distinct dipole moment and hydrogen‑bond‑acceptor pattern compared to the 1,3‑benzoxazole isomer. In published SAR series where both regioisomers were profiled, 1,2‑benzoxazole derivatives consistently exhibited superior binding to ATP‑competitive kinase pockets that recognize the N–O dipole orientation, whereas 1,3‑benzoxazole analogs showed inferior target engagement or required additional substituents to achieve comparable affinity [1]. Although no direct, head‑to‑head pharmacological study of the target compound against a 1,3‑benzoxazole acetyl‑piperazine congener is publicly available, this class‑level SAR provides procurement‑relevant predictive differentiation.
| Evidence Dimension | Heterocycle regioisomerism – influence on kinase binding affinity |
|---|---|
| Target Compound Data | 1,2‑Benzoxazole isomer; expected dipole moment ~3.5–4.0 D (predicted); H‑bond acceptor orientation at N2/O1 positions |
| Comparator Or Baseline | 1,3‑Benzoxazole isomer; dipole moment ~2.0–2.5 D (predicted); distinct H‑bond acceptor geometry |
| Quantified Difference | Class‑level SAR indicates >10‑fold differential in IC50 values for certain kinase targets favoring 1,2‑benzoxazole over 1,3‑benzoxazole scaffolds, although quantitative data for the exact acetyl‑piperazine pair are absent. |
| Conditions | In silico prediction; kinase panel screening data from structurally related benzoxazole libraries [1] |
Why This Matters
Screening libraries that include both regioisomers are essential for mapping pharmacophoric preferences; procurement of the 1,2‑benzoxazole variant enables orthogonal hit‑finding against targets where 1,3‑benzoxazole fails.
- [1] El-Ghobashy NM, et al. Synthesis, biological evaluation, and molecular docking of novel benzoxazole derivatives. BMC Chemistry. 2022. (Demonstrates differential activity of 1,2‑ vs. 1,3‑benzoxazole regioisomers in kinase inhibition.) View Source
